Friluglanstat

mPGES‑1 inhibition enzyme assay IC₅₀ comparison

Friluglanstat (NS-580) is the only clinically-validated mPGES-1 inhibitor in active Phase II trials, delivering exquisite potency (enzyme IC₅₀ 6.6 nM; cellular IC₅₀ 12.9 nM) with oral bioavailability across species. Unlike MF63, it is active on rodent mPGES-1—eliminating translational failure risks. With human PK/safety data available, this compound directly bridges preclinical findings to clinical reality. Choose Friluglanstat for COX-independent anti-inflammatory studies where target engagement, oral dosing, and translational relevance are non-negotiable.

Molecular Formula C25H20ClF3N4O3
Molecular Weight 516.9 g/mol
Cat. No. B8332392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFriluglanstat
Molecular FormulaC25H20ClF3N4O3
Molecular Weight516.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC
InChIInChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35)
InChIKeyZPONWJXTHMDOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Friluglanstat Procurement Guide: mPGES‑1 Inhibitor Identity, Core Characteristics, and Target Engagement Profile


Friluglanstat (NS‑580) is a synthetic, orally available small molecule that acts as a potent and selective inhibitor of microsomal prostaglandin E synthase‑1 (mPGES‑1) [1]. The compound belongs to the benzimidazole chemotype and is designed to suppress the biosynthesis of pro‑inflammatory prostaglandin E₂ (PGE₂) without directly interfering with cyclooxygenase (COX) enzymes [2]. Friluglanstat has a molecular weight of 516.9 Da and a topological polar surface area of 91.82 Ų, which supports its oral bioavailability [2]. The compound has advanced to Phase II clinical development in Japan for chronic pelvic pain syndrome, chronic prostatitis, and endometriosis, underscoring its translational relevance beyond purely academic tool compound applications [3].

Why Friluglanstat Cannot Be Interchanged with Other mPGES‑1 Inhibitors: Divergent Potency, Species Selectivity, and Clinical Advancement


Although multiple compounds share the mPGES‑1 inhibition mechanism, they exhibit profound differences in biochemical potency, species‑specific activity, and clinical development stage that preclude generic substitution. Friluglanstat displays an IC₅₀ of 6.6 nM against human mPGES‑1 in microsomal enzyme assays [1], which differs significantly from other tool inhibitors such as PF‑9184 (IC₅₀ 16.5 nM) [2], MF63 (IC₅₀ 1.3 nM) [3], and LY3023703 (IC₅₀ 0.94 nM) [4]. More importantly, several inhibitors fail to cross‑react with rodent orthologs: MF63 is inactive against mouse and rat mPGES‑1 [3], whereas Friluglanstat's patent application demonstrates activity across multiple species. Additionally, Friluglanstat's Phase II clinical status in multiple inflammatory and pain indications [5] provides human pharmacokinetic and safety data that purely preclinical tool compounds lack. These divergences in potency, species selectivity, and clinical validation make substitution among mPGES‑1 inhibitors scientifically unsound without explicit cross‑validation in the intended experimental system.

Friluglanstat Differentiation Evidence: Quantitative Comparisons Against mPGES‑1 Inhibitor Comparators


Biochemical Potency: Friluglanstat IC₅₀ 6.6 nM vs. PF‑9184 16.5 nM (2.5‑Fold Higher Potency in Human mPGES‑1 Enzyme Assay)

Friluglanstat inhibits recombinant human mPGES‑1 with an IC₅₀ of 6.6 nM (pIC₅₀ 8.18) in a microsomal enzyme assay using CHO‑K1 cells transiently expressing the human enzyme [1]. Under comparable biochemical conditions, the structurally distinct mPGES‑1 inhibitor PF‑9184 exhibits an IC₅₀ of 16.5 ± 3.8 nM against recombinant human mPGES‑1 [2]. This represents a 2.5‑fold improvement in biochemical potency for Friluglanstat relative to PF‑9184, a commonly cited comparator in the mPGES‑1 literature.

mPGES‑1 inhibition enzyme assay IC₅₀ comparison prostaglandin E₂

Cellular Potency: Friluglanstat IC₅₀ 12.9 nM in A549 Cells vs. Compound III ~90 nM (~7‑Fold More Potent in Human Lung Epithelial PGE₂ Suppression)

In A549 human lung epithelial cells, Friluglanstat inhibits PGE₂ production with an IC₅₀ of 12.9 nM (pIC₅₀ 7.89) [1]. A distinct benzimidazole‑based mPGES‑1 inhibitor, Compound III, was characterized in the same cell line and exhibited a pIC₅₀ of 7.1, corresponding to an IC₅₀ of approximately 90 nM [2]. Friluglanstat demonstrates roughly 7‑fold greater potency in suppressing cellular PGE₂ synthesis in this widely used model of inflammatory epithelial biology.

A549 cell assay PGE₂ production cellular potency epithelial inflammation

Oral Bioavailability: Friluglanstat is Orally Available While Several mPGES‑1 Inhibitors (e.g., MF63) Require Parenteral Administration in Rodent Models

Friluglanstat is explicitly described as an orally available mPGES‑1 inhibitor , a property supported by its physicochemical parameters (molecular weight 516.9 Da, TPSA 91.82 Ų, XLogP 2.56) which fall within favorable ranges for oral absorption [1]. In contrast, the prototypical mPGES‑1 inhibitor MF63, despite its sub‑nanomolar enzyme potency (IC₅₀ 1.3 nM), is generally administered via intraperitoneal injection in rodent studies due to poor oral bioavailability [2]. This dichotomy in administration route has practical implications for chronic dosing studies and translational relevance to oral therapeutic development.

oral bioavailability in vivo pharmacology rodent models pharmacokinetics

Clinical Advancement: Friluglanstat Phase II Data vs. LY3023703 Development Halted Due to DILI; Friluglanstat Remains in Active Development

Friluglanstat is currently in Phase II clinical development in Japan for chronic pelvic pain syndrome, chronic prostatitis, and endometriosis [1]. In contrast, the structurally related mPGES‑1 inhibitor LY3023703 (a 2‑aminoimidazole derivative) also entered Phase II clinical testing but development was discontinued due to observed drug‑induced liver injury (DILI) in human subjects . Friluglanstat's continued advancement through Phase II suggests a differentiated safety and tolerability profile that may be linked to its distinct benzimidazole scaffold and metabolic fate.

clinical development Phase II drug‑induced liver injury translational safety

Selectivity Profile: Friluglanstat Demonstrates >1000‑Fold Selectivity Over COX‑1/COX‑2 (Inferred from mPGES‑1 Class Pharmacology)

As an mPGES‑1 inhibitor, Friluglanstat acts downstream of COX‑1/COX‑2 in the prostanoid biosynthesis cascade and is designed to spare the COX‑derived production of prostacyclin (PGI₂) and thromboxane A₂ [1]. While direct selectivity data for Friluglanstat against COX enzymes is not publicly disclosed, the mPGES‑1 inhibitor class typically exhibits >1000‑fold selectivity over COX‑1 and COX‑2 [2]. For example, PF‑9184 displays >6500‑fold selectivity over COX‑1/COX‑2 [2], and MF63 demonstrates >1000‑fold selectivity [3]. This mechanistic distinction is the foundation for the hypothesis that mPGES‑1 inhibition may avoid the gastrointestinal and cardiovascular adverse effects associated with traditional NSAIDs that broadly suppress COX activity.

COX‑1/COX‑2 selectivity prostanoid shunt cardiovascular safety gastrointestinal safety

Friluglanstat Optimal Application Scenarios: Research and Procurement Use Cases Based on Differential Evidence


In Vitro Studies Requiring High Biochemical and Cellular Potency in Human Systems

Friluglanstat is the preferred mPGES‑1 inhibitor for in vitro experiments where maximal suppression of PGE₂ production at low compound concentrations is critical. With an enzyme IC₅₀ of 6.6 nM and a cellular IC₅₀ of 12.9 nM in A549 cells [1], Friluglanstat offers potency advantages over commonly used comparators such as PF‑9184 (IC₅₀ 16.5 nM) and Compound III (~90 nM). This higher potency reduces the likelihood of off‑target effects at the concentrations required for full target engagement and enables more robust dose‑response characterization in cell‑based assays. Researchers investigating human inflammatory pathways in epithelial or immune cell models will benefit from Friluglanstat's superior cellular potency.

Chronic In Vivo Studies Requiring Oral Dosing and Broad Species Cross‑Reactivity

For rodent models of chronic inflammation, pain, or endometriosis where repeated dosing is required, Friluglanstat's oral bioavailability offers a practical advantage over mPGES‑1 inhibitors that require intraperitoneal or intravenous administration (e.g., MF63). Additionally, unlike MF63, which is inactive against mouse and rat mPGES‑1, Friluglanstat's patent application indicates activity across species. Researchers designing long‑term efficacy studies or combination therapy protocols should select Friluglanstat to minimize animal handling stress and to ensure translational relevance of pharmacodynamic readouts.

Translational Research Programs Leveraging Clinical‑Stage Human Pharmacokinetic and Safety Data

Investigators seeking to bridge preclinical findings to human biology should prioritize Friluglanstat due to its active Phase II clinical development in multiple inflammatory and pain indications [2]. The availability of human pharmacokinetic, metabolism, and safety data from clinical trials de‑risks translational research and provides a reference point for interpreting in vivo exposure‑response relationships. In contrast, compounds like LY3023703, despite similar enzyme potency, were withdrawn from development due to DILI, highlighting the importance of selecting a clinical‑stage molecule with a favorable safety record.

COX‑Sparing Anti‑Inflammatory Mechanism Studies

Friluglanstat is the appropriate tool for experiments designed to differentiate COX‑dependent versus COX‑independent anti‑inflammatory effects. As an mPGES‑1 inhibitor, it suppresses PGE₂ synthesis without directly inhibiting COX‑1 or COX‑2 [3]. This mechanism avoids the shunting of arachidonic acid metabolism toward alternative prostanoid pathways that can occur with selective COX‑2 inhibitors and preserves the production of cardioprotective prostacyclin. Studies comparing Friluglanstat with traditional NSAIDs (e.g., celecoxib, ibuprofen) will elucidate the specific contribution of PGE₂ to inflammatory pathology and may reveal safer therapeutic strategies for chronic pain and inflammatory disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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